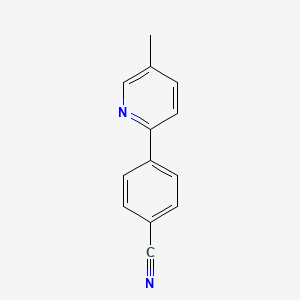

4-(5-Methyl-2-pyridyl)benzonitrile

Description

4-(5-Methyl-2-pyridyl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 5-methylpyridin-2-yl group. Its molecular formula is C₁₃H₁₀N₂, with a molecular weight of 194.24 g/mol . This compound belongs to a class of pyridyl-substituted benzonitriles, which are of significant interest in medicinal chemistry, materials science, and catalysis due to their electronic properties and versatility in synthetic modifications.

Properties

IUPAC Name |

4-(5-methylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWOOVIJJDUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-2-pyridyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further substitution reactions to introduce the 5-methyl-2-pyridyl group . Another method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures .

Industrial Production Methods: Industrial production of benzonitriles, including this compound, often involves the use of metal salt catalysts and ionic liquids to enhance reaction efficiency and yield. The use of ionic liquids as recycling agents has been shown to simplify the separation process and reduce the need for additional catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-2-pyridyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The compound can undergo substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce pyridyl amines .

Scientific Research Applications

4-(5-Methyl-2-pyridyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, coatings, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-pyridyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The methyl group’s position alters electron density distribution. For example, the 5-methyl isomer may exhibit enhanced electron-withdrawing effects compared to the 6-methyl derivative, influencing reactivity in cross-coupling reactions .

- Biological Activity : Positional isomerism affects binding affinity in drug targets. For instance, this compound derivatives show distinct interactions with enzymes like estrogen-related receptor alpha (ERRα) compared to analogs with substitutions at other positions .

Functional Group Variations in Benzonitrile Derivatives

Replacing the pyridyl group with other substituents leads to diverse applications:

Key Observations :

- Hydrophobic Interactions : Thioether-containing derivatives (e.g., 4-(2,6-Dimethylphenylthio)benzonitrile) exhibit stronger hydrophobic interactions in protein binding compared to pyridyl analogs, as seen in ERRα ligand studies .

- Biological Potency : Triazole-substituted benzonitriles (e.g., compound 1c in ) demonstrate superior cytotoxicity against MCF-7 cells (IC₅₀ = 2.1 µM) due to enhanced π-π stacking with target receptors .

Biological Activity

4-(5-Methyl-2-pyridyl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C13H10N2

- Molecular Weight : 198.23 g/mol

- CAS Number : 20640868

This compound belongs to the class of benzonitriles, which are known for their diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

| A549 (lung cancer) | 30.0 ± 5.0 |

The compound has been shown to induce apoptosis in cancer cells, as evidenced by flow cytometry results, which indicated increased apoptotic cell populations upon treatment with the compound .

The mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.

- Targeting Signaling Pathways : Research suggests that it may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that it may effectively inhibit bacterial growth:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that treatment with this compound significantly suppressed tumor growth compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Case Study 2: Mechanistic Insights

In a mechanistic study, researchers utilized Western blot analysis to assess the effect of the compound on apoptosis-related proteins in cancer cells. Results indicated a marked increase in cleaved caspase-3 and PARP levels, confirming the induction of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.